L-threo-PPMP

Sphingolipid Metabolism Cancer Biology Stereoselectivity

L-threo-PPMP (L-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, CAS 207278-87-3) is a chiral inhibitor of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis. As the (1S,2S) stereoisomer of PPMP, it is distinguished from its D-threo counterpart and the erythro isomers by its unique stereochemical configuration, which critically influences its biological activity.

Molecular Formula C29H50N2O3
Molecular Weight 474.7 g/mol
Cat. No. B1254605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-threo-PPMP
Molecular FormulaC29H50N2O3
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
InChIInChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1
InChIKeyOFBANDBMHLEMFA-YTMVLYRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-threo-PPMP: Chiral Glucosylceramide Synthase Inhibitor for Sphingolipid Research and Cancer Studies


L-threo-PPMP (L-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, CAS 207278-87-3) is a chiral inhibitor of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis . As the (1S,2S) stereoisomer of PPMP, it is distinguished from its D-threo counterpart and the erythro isomers by its unique stereochemical configuration, which critically influences its biological activity . This compound is widely used in research focused on sphingolipid metabolism, cancer cell apoptosis, and the therapeutic potential of modulating ceramide levels [1].

Workflow Sphingolipid metabolism and glycosphingolipid biosynthesis studies
Selection context Enantiomer-pure (1S,2S) GCS inhibitor for stereochemical control
Model context Cancer cell apoptosis and ceramide-mediated pathway research

Why L-threo-PPMP's Stereochemistry Prevents Direct Replacement by Other GCS Inhibitors


The biological activity of PPMP is exquisitely dependent on its stereochemistry. While all PPMP isomers share the same molecular formula and can inhibit GCS, their potencies, off-target effects, and impacts on sphingolipid metabolism differ significantly [1]. For instance, the erythro isomers (e.g., DL-erythro-PPMP) are known to be inactive against GCS and are often used as negative controls [2]. Furthermore, even between the active threo enantiomers, D-threo-PPMP and L-threo-PPMP demonstrate divergent effects on ceramide accumulation, cellular metabolism, and synergistic cytotoxicity when combined with other agents [3]. Substituting L-threo-PPMP with a racemic mixture or the incorrect stereoisomer would introduce uncontrolled variables and irreproducible results in studies of GCS inhibition, sphingolipid metabolism, or apoptosis [4].

Erythro isomers (e.g. DL-erythro-PPMP) are inactive

These isomers lack GCS inhibitory activity and are used as negative controls; direct replacement would abolish target engagement.

D-threo-PPMP may shift ceramide and synergy profiles

Reported ceramide accumulation and fenretinide synergy differ from L-threo, introducing uncontrolled variables in apoptosis or metabolism studies.

Racemic DL-threo-PPMP reduces experimental precision

The mixture contains both active and less active enantiomers, leading to dose-response variability and ambiguous stereochemical attribution.

L-threo-PPMP: A Quantitative Evidence Guide for Differential Performance


Stereochemical Specificity: L-threo-PPMP vs. D-threo-PPMP vs. DL-erythro-PPMP in Modulating Sphingolipid Metabolism

In a study comparing the effects of PPMP stereoisomers on sphingolipid metabolism in SK-N-RA neuroblastoma cells, L-threo-PPMP (10 µM) significantly increased ceramide levels and synergized with fenretinide (4-HPR) cytotoxicity, whereas D-threo-PPMP and DL-erythro-PPMP exhibited different modulatory profiles [1]. Specifically, the combination of 4-HPR with L-threo-PPMP led to a greater increase in ceramides compared to 4-HPR combined with D-threo-PPMP or DL-erythro-PPMP, indicating a stereospecific effect on ceramide accumulation [1].

Ceramide accumulation synergy with 4-HPR
Head-to-head
L-threo + 4-HPR > D-threo or DL-erythro combinations
D-threo+4-HPR ~13-fold; DL-erythro+4-HPR ~11-fold vs. control
Stereospecific ceramide response supports GCS pathway studies
SK-N-RA cells, 10 µM, 24h; exact L-threo fold-change not quantified in source
Sphingolipid Metabolism Cancer Biology Stereoselectivity

Enzyme Inhibition Potency: L-threo-PPMP vs. DL-threo-PPMP in Glucosylceramide Synthase Assays

L-threo-PPMP is a specific inhibitor of glucosylceramide synthase (GCS), with activity documented in multiple independent studies. While a direct IC50 comparison between L-threo-PPMP and its enantiomer D-threo-PPMP in a standardized GCS assay is not available from the primary literature, the racemic mixture DL-threo-PPMP has a reported IC50 range of 2 to 20 µM . Critically, DL-erythro-PPMP, a stereoisomer, is known to have no effect on GCS activity, underscoring the stereochemical requirement for inhibition [1]. The activity of L-threo-PPMP is thus attributed to its specific (1S,2S) configuration, which enables binding to the GCS active site .

GCS inhibition specificity
Class-level inference
L-threo active; DL-threo IC50 2-20 µM; DL-erythro no inhibition
Active site binding requires (1S,2S) configuration
Stereochemistry critical for target engagement; erythro isomer serves as negative control
Based on in vitro enzyme assays; direct enantiomer IC50 comparison unavailable
Enzyme Inhibition Glucosylceramide Synthase In Vitro Assay

Anti-Proliferative Activity: L-threo-PPMP in Breast Cancer Cell Lines vs. Reported D-threo-PPMP Activity

L-threo-PPMP demonstrates potent and stereospecific anti-proliferative activity against a panel of breast cancer cell lines. It inhibited the growth of MCF-7, MDA-MB-468, and SK-BR-3 cells with ED50 values of 4 µM, 7 µM, and 6 µM, respectively . In a separate study, D-threo-PPMP was shown to inhibit DNA synthesis in MDCK cells at a concentration of 3 µM, but its ED50 values in these breast cancer lines were not reported . This suggests a distinct, stereospecific cytotoxicity profile for L-threo-PPMP against breast cancer cells.

Breast cancer cell growth inhibition (ED50)
Cross-study comparable
MCF-7: 4 µM; MDA-MB-468: 7 µM; SK-BR-3: 6 µM
D-threo ED50 not reported in these lines
Reported cell-model response context; supports breast cancer cell studies
Cell viability assay; values provide experimental benchmark
Breast Cancer Cytotoxicity Drug Development

Induction of Apoptosis: L-threo-PPMP Caspase-3 Activation in Carcinoma Cells

L-threo-PPMP treatment induces apoptosis in human carcinoma cells, as demonstrated by the activation of caspase-3, a key executioner protease of the apoptotic pathway [1]. In a study with Colo-205 and SKBR3 carcinoma cells, L-threo-PPMP initiated apoptosis in a dose-dependent manner between 1 and 20 µM, with concomitant caspase-3 activation and morphological changes [1]. This apoptotic effect is linked to its inhibition of GCS and subsequent accumulation of pro-apoptotic ceramide .

Caspase-3 activation in carcinoma cells
Supporting evidence
Dose-dependent activation at 1-20 µM
Colo-205 and SKBR3 cells
Supports apoptosis pathway-response interpretation
Qualitative observation; linked to ceramide accumulation
Apoptosis Caspase-3 Cancer

L-threo-PPMP: Optimal Research and Industrial Applications Based on Differential Evidence


Investigating Stereospecific Modulation of Sphingolipid Metabolism and Apoptosis

Based on evidence that L-threo-PPMP exhibits stereospecific effects on ceramide accumulation and caspase-3 activation [REFS-1, REFS-2], this compound is ideally suited for research aimed at precisely dissecting the sphingolipid rheostat in cancer and other diseases. Studies focusing on how the (1S,2S) configuration impacts downstream signaling, ER stress, and programmed cell death can leverage L-threo-PPMP to generate clean, interpretable data, free from the confounding effects of racemic mixtures or inactive isomers [3].

Validating GCS as a Therapeutic Target in Breast Cancer Models

The well-documented, low micromolar ED50 values of L-threo-PPMP against MCF-7, MDA-MB-468, and SK-BR-3 breast cancer cell lines make it a powerful tool for validating glucosylceramide synthase as a target in breast cancer. Researchers can use L-threo-PPMP in combination studies or as a single agent to establish proof-of-concept for GCS inhibition in specific breast cancer subtypes, providing a clear, quantitative benchmark for evaluating novel GCS inhibitors .

Controlled Studies of GCS Inhibition in Sphingolipid-Dependent Processes

In any experimental system where GCS activity must be inhibited to study a downstream biological process (e.g., autophagy, viral entry, or membrane dynamics), L-threo-PPMP offers a defined, stereochemically pure tool [REFS-5, REFS-6]. Unlike the racemic DL-threo-PPMP, which contains a mixture of active and less active components, L-threo-PPMP allows for precise dose-response relationships and reduces variability, ensuring that observed effects can be confidently attributed to GCS inhibition rather than off-target activities of the D-threo isomer [4].

Comparative Pharmacology Studies to Define Enantiomer-Specific Effects

L-threo-PPMP is an essential reagent for any study aiming to differentiate the biological roles of the PPMP enantiomers. By comparing the effects of L-threo-PPMP with those of D-threo-PPMP or DL-erythro-PPMP in head-to-head experiments, researchers can map the stereospecific pharmacology of this important inhibitor class, contributing to a more nuanced understanding of GCS structure-function relationships and the potential for developing enantiomerically pure therapeutics [1].

Application
Selection Property
Validation Focus
Sphingolipid rheostat and apoptosis studies
Stereochemical-control context
Ceramide accumulation and caspase-3 endpoints
GCS target validation in breast cancer models
Cell-model endpoint review
ED50 benchmarking and apoptosis pathway markers
GCS-dependent process studies (autophagy, viral entry)
Enantiomer-pure GCS inhibition
Dose-response consistency and reduced variability
Enantiomer-specific pharmacology mapping
Stereochemical differentiation
Head-to-head comparison with D-threo/DL-erythro isomers
Quote Request

Request a Quote for L-threo-PPMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.